molecular formula C13H18BrNO3 B13572916 tert-Butyl (R)-(5-bromo-2-(1-hydroxyethyl)phenyl)carbamate

tert-Butyl (R)-(5-bromo-2-(1-hydroxyethyl)phenyl)carbamate

Cat. No.: B13572916
M. Wt: 316.19 g/mol
InChI Key: RFTUEGJSHRWKSS-MRVPVSSYSA-N
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Description

tert-Butyl N-{5-bromo-2-[(1R)-1-hydroxyethyl]phenyl}carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a hydroxyethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{5-bromo-2-[(1R)-1-hydroxyethyl]phenyl}carbamate typically involves the reaction of 5-bromo-2-[(1R)-1-hydroxyethyl]aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyethyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine substituent.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of new carbamate derivatives with different substituents.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Protecting Group: The tert-butyl carbamate group can serve as a protecting group for amines during multi-step synthetic processes.

Biology:

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Protein Modification: Used in the modification of proteins to study their structure and function.

Medicine:

    Drug Development: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: Utilized in the synthesis of polymers and other materials with specific properties.

    Catalysis: Employed as a ligand in catalytic reactions to enhance the efficiency and selectivity of the process.

Mechanism of Action

The mechanism of action of tert-butyl N-{5-bromo-2-[(1R)-1-hydroxyethyl]phenyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The presence of the bromine atom and the hydroxyethyl group can influence the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

  • tert-Butyl N-(2-bromoethyl)carbamate
  • tert-Butyl N-(4-bromophenyl)carbamate
  • tert-Butyl N-(2-bromophenyl)carbamate

Comparison:

  • Structural Differences: The position of the bromine atom and the presence of additional functional groups can vary among these compounds, leading to differences in their chemical reactivity and biological activity.
  • Uniqueness: tert-Butyl N-{5-bromo-2-[(1R)-1-hydroxyethyl]phenyl}carbamate is unique due to the presence of the hydroxyethyl group, which can enhance its solubility and binding interactions with molecular targets.

Properties

Molecular Formula

C13H18BrNO3

Molecular Weight

316.19 g/mol

IUPAC Name

tert-butyl N-[5-bromo-2-[(1R)-1-hydroxyethyl]phenyl]carbamate

InChI

InChI=1S/C13H18BrNO3/c1-8(16)10-6-5-9(14)7-11(10)15-12(17)18-13(2,3)4/h5-8,16H,1-4H3,(H,15,17)/t8-/m1/s1

InChI Key

RFTUEGJSHRWKSS-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)Br)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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